molecular formula C15H12N2O2 B022271 3-Hydroxycarbamazepine CAS No. 68011-67-6

3-Hydroxycarbamazepine

Cat. No. B022271
CAS RN: 68011-67-6
M. Wt: 252.27 g/mol
InChI Key: QQCFBZCATDIWTH-UHFFFAOYSA-N
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Description

3-Hydroxycarbamazepine is a chemical compound and a metabolite of carbamazepine . Carbamazepine is an anticonvulsant drug used for therapeutic purposes .


Synthesis Analysis

3-Hydroxycarbamazepine is a metabolite of carbamazepine . The enzyme system involved in the formation of 3-Hydroxycarbamazepine from Oxcarbazepine has not been identified yet . It may be used as an analytical standard for the determination of the analyte in environmental samples, biological samples, water, sediment, fish, and mollusk by various chromatography techniques .


Molecular Structure Analysis

The empirical formula of 3-Hydroxycarbamazepine is C15H12N2O2 . Its molecular weight is 252.27 .


Chemical Reactions Analysis

In vitro studies were conducted to identify the cytochromes P450 (P450s) involved in the formation of 2- and 3-hydroxycarbamazepine . Human liver microsomes (HLMs) converted carbamazepine to 3-hydroxycarbamazepine at rates >25 times those of 2-hydroxycarbamazepine .

Mechanism of Action

Target of Action

3-Hydroxycarbamazepine, a metabolite of Carbamazepine, primarily targets cytochromes P450 (P450s) . These enzymes are involved in the formation of 2- and 3-hydroxycarbamazepine, which may serve as precursors in the formation of protein-reactive metabolites . The formation of 3-hydroxycarbamazepine is largely catalyzed by CYP2B6 and CYP3A4 .

Mode of Action

One major hypothesis is that it inhibitssodium channel firing , treating seizure activity . Animal research studies have demonstrated that it exerts its effects by lowering polysynaptic nerve response and inhibiting excitatory nervous system .

Biochemical Pathways

The conversion of Carbamazepine to 3-Hydroxycarbamazepine is a part of the drug’s metabolic pathway. This conversion is catalyzed by CYP2B6 and CYP3A4 . The formation of 3-Hydroxycarbamazepine can further lead to the formation of 2,3-dihydroxycarbamazepine . This secondary oxidation of 3-Hydroxycarbamazepine represents a potential bioactivation pathway via the formation of reactive metabolites capable of inactivating CYP3A4 .

Pharmacokinetics

Carbamazepine, from which 3-Hydroxycarbamazepine is derived, is almost completely metabolized in the liver, with only around 5% of the drug excreted unchanged . The major route of metabolism is conversion to Carbamazepine 10,11-epoxide, with minor metabolic pathways including ring-hydroxylation to form 2-hydroxy-Carbamazepine and 3-Hydroxycarbamazepine .

Result of Action

The result of the action of 3-Hydroxycarbamazepine is the suppression of high-frequency neuronal firing and the inhibition of the excitatory nervous system . This leads to the control of seizures and the treatment of pain resulting from trigeminal neuralgia .

Safety and Hazards

3-Hydroxycarbamazepine is considered hazardous. It is harmful if swallowed, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

2-hydroxybenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-7-8-12(18)9-14(11)17/h1-9,18H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFBZCATDIWTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218202
Record name 3-Hydroxycarbamazepine
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Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxycarbamazepine

CAS RN

68011-67-6
Record name 3-Hydroxycarbamazepine
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Record name 3-Hydroxycarbamazepine
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Record name 3-Hydroxycarbamazepine
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Record name 68011-67-6
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Record name 3-HYDROXYCARBAMAZEPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of 3-hydroxycarbamazepine?

A1: 3-hydroxycarbamazepine (3-OHCBZ) is a major metabolite of carbamazepine (CBZ), a widely used antiepileptic drug. [, , , , , ]

Q2: Which enzymes are primarily responsible for the formation of 3-hydroxycarbamazepine in the human body?

A2: Research indicates that CYP2B6 and CYP3A4 are the main enzymes responsible for converting carbamazepine to 3-hydroxycarbamazepine in the liver. [, ]

Q3: Can 3-hydroxycarbamazepine be further metabolized?

A3: Yes, 3-hydroxycarbamazepine can undergo further biotransformation. Studies using human liver microsomes show that it can be converted to 2,3-dihydroxycarbamazepine, a catechol, primarily by CYP3A4. This catechol can then be oxidized to a reactive o-quinone. [] Additionally, research has identified multiple sequential glutathione adducts formed from 3-OHCBZ in human liver microsomes, suggesting its involvement in sequential bioactivation pathways. []

Q4: Is 3-hydroxycarbamazepine considered a reactive metabolite?

A4: While not as inherently reactive as carbamazepine-10,11-epoxide, 3-hydroxycarbamazepine can be further metabolized into reactive species. The formation of 2,3-dihydroxycarbamazepine from 3-hydroxycarbamazepine and its subsequent oxidation to a reactive o-quinone are considered potential bioactivation pathways. []

Q5: Does 3-hydroxycarbamazepine contribute to carbamazepine-induced toxicity?

A5: Although not definitively proven, the ability of 3-hydroxycarbamazepine to form reactive metabolites, particularly through the CYP3A4 pathway, suggests a potential role in carbamazepine-induced idiosyncratic toxicity. [, ]

Q6: How is 3-hydroxycarbamazepine typically analyzed in biological samples?

A6: 3-hydroxycarbamazepine, along with carbamazepine and other metabolites, can be extracted from various matrices like wastewater, biosolids, and biological samples using techniques like solid-phase extraction (SPE) or pressurized liquid extraction (PLE). [, ] Quantification is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. [, , ]

Q7: Have 3-hydroxycarbamazepine and other carbamazepine metabolites been detected in environmental samples?

A7: Yes, studies have detected 3-hydroxycarbamazepine, along with carbamazepine and other metabolites, in various environmental matrices, including wastewater, biosolids, and surface water, highlighting their potential for environmental contamination. [, , , , ]

Q8: How does the adsorption behavior of 3-hydroxycarbamazepine compare to carbamazepine and other metabolites in soil?

A8: Research has shown that 3-hydroxycarbamazepine exhibits the highest adsorption among carbamazepine and its metabolites in various soil types. [] This behavior is likely influenced by the physicochemical properties of the compound, soil characteristics (like organic carbon content), and environmental factors like pH. [, ]

Q9: Does the presence of other carbamazepine metabolites affect the adsorption of 3-hydroxycarbamazepine in soil?

A9: Yes, studies employing multi-solute systems have demonstrated a decrease in the adsorption of 3-hydroxycarbamazepine in soil when compared to single-solute systems, indicating competition for adsorption sites between the different compounds. []

Q10: Are there any known analytical methods for separating and identifying 3-hydroxycarbamazepine and other carbamazepine-related compounds?

A10: Yes, several analytical techniques are available. Microemulsion electrokinetic chromatography has been successfully applied to separate carbamazepine and oxcarbamazepine from their metabolites, including 3-hydroxycarbamazepine. [] Capillary electrophoresis, particularly when employing chiral selectors like octakis-6-sulfato-γ-cyclodextrin, allows for the separation and even enantiomeric resolution of carbamazepine, oxcarbamazepine, and their metabolites, including 3-hydroxycarbamazepine. []

Q11: What is the significance of studying the placental metabolism of carbamazepine and its metabolites, including 3-hydroxycarbamazepine?

A12: Understanding the placental metabolism of these compounds is crucial due to potential fetal exposure during pregnancy. Research shows that while human placental microsomes do not metabolize carbamazepine, they can metabolize oxcarbazepine, producing 10-OH-CBZ and an unidentified metabolite. [] This highlights the importance of investigating the specific metabolic pathways of antiepileptic drugs and their metabolites in the placenta to assess potential risks to the developing fetus.

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